molecular formula C14H18F3N3O B5557279 N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea

N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B5557279
M. Wt: 301.31 g/mol
InChI Key: CGCHGUDGTMVFRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, involves several steps and can be achieved through reactions involving isocyanates and amines. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for synthesizing ureas from carboxylic acids, offering good yields without racemization under milder conditions (Thalluri, Mandal, Dev, & Manne, 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of an intramolecular hydrogen bond, which plays a crucial role in their stability and reactivity. Single-crystal X-ray diffraction has been used to confirm the structures of such compounds, revealing the significance of hydrogen bonding within the urea moiety (Imhof, 2007).

Chemical Reactions and Properties

N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can participate in various chemical reactions, reflecting its diverse chemical properties. For instance, reactions involving urea derivatives often include Lossen rearrangement, highlighting their reactivity towards forming hydroxamic acids and further urea compounds. Such reactivity is crucial for synthesizing a wide range of chemical entities with potential biological activities (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of intramolecular hydrogen bonds. The crystalline state and solubility in various solvents can be determined using techniques like single-crystal X-ray diffraction, which provides insights into the compound's stability and potential applications in pharmaceutical formulations (Imhof, 2007).

Chemical Properties Analysis

The chemical properties of N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, such as reactivity, stability, and hydrogen bonding capacity, are central to its application in chemical synthesis and potential biological activities. Studies on urea derivatives emphasize the role of intramolecular hydrogen bonds in determining their chemical behavior and interactions with biological molecules (Thalluri et al., 2014).

Scientific Research Applications

Molecular Recognition and Complexation

Association Studies and Quantum Chemical Calculations

A study by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates. Through (1)H NMR spectroscopic titrations and quantum chemical calculations, it was found that the substituent effect significantly influences complex formation. This research provides insight into the substituent effect on the association of urea derivatives, crucial for understanding molecular recognition and the design of complex molecular systems (Ośmiałowski et al., 2013).

Pharmacological Activity

Anxiolytic and Muscle-Relaxant Properties

Research by Rasmussen et al. (1978) on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas revealed that these compounds possess anxiolytic activity and muscle-relaxant properties. The study highlights the central nervous system effects of urea derivatives, demonstrating the potential for developing new therapeutic agents (Rasmussen et al., 1978).

Chemical Synthesis and Applications

Lossen Rearrangement and Synthesis of Ureas

Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This methodology facilitates the synthesis of ureas under milder conditions, highlighting the versatile applications of urea compounds in synthetic organic chemistry (Thalluri et al., 2014).

Biological Activity

Cytokinin-Like Activity and Rooting Enhancement

Urea derivatives have been found to exhibit cytokinin-like activity, significantly influencing plant growth and development. Ricci and Bertoletti (2009) reviewed the biological activities of various urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), which are known to enhance adventitious root formation and cell division. This research underscores the potential agricultural applications of urea derivatives in promoting plant morphogenesis (Ricci & Bertoletti, 2009).

Anticancer Activity

Antiproliferative Effects on Cancer Cell Lines

A study on 1-phenyl-3-[4-(pyridin-3-yl)phenyl]urea derivatives by Al-Sanea et al. (2018) assessed their antiproliferative activity against various cancer cell lines. The compounds demonstrated significant efficacy, highlighting the potential of urea derivatives as anticancer agents. This research opens avenues for the development of new therapeutic strategies against cancer (Al-Sanea et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can exhibit a wide range of biological activities, and the specific activity of this compound would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could explore the potential biological activities of this compound, as well as optimize its structure for improved activity and safety .

properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c15-14(16,17)11-5-1-2-6-12(11)19-13(21)18-7-10-20-8-3-4-9-20/h1-2,5-6H,3-4,7-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHGUDGTMVFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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